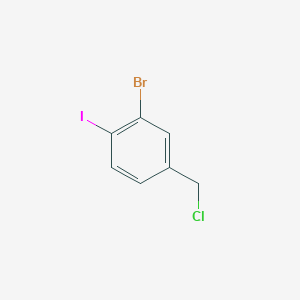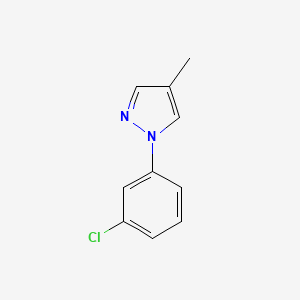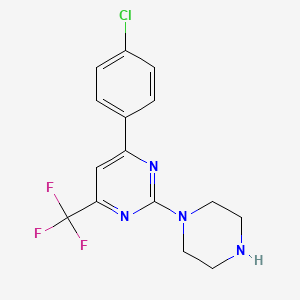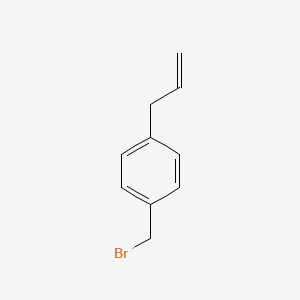
4-(furan-2-yl)azetidin-2-one
Overview
Description
4-(Furan-2-yl)azetidin-2-one, also known as 4-F2A, is a four-membered cyclic ketone that is widely used in organic synthesis. It is a versatile intermediate for the preparation of many heterocyclic compounds and has numerous applications in medicinal chemistry, materials science, and other fields.
Scientific Research Applications
Antimitotic Compounds : 4-(furan-2-yl)azetidin-2-one derivatives are part of a group of antimitotic compounds based on the azetidin-2-one core. These compounds have been studied for their potential in cancer treatment due to their antimitotic properties (Twamley, O’Boyle & Meegan, 2020).
Synthesis of Biheteroaryls : The compound plays a role in the synthesis of biheteroaryls, specifically in the formation of polyfunctionalized 2-(furan-2-yl)pyrroles, which are important for creating a class of C2-symmetrical compounds (Alcaide, Almendros, Carrascosa & Torres, 2010).
Design of Antimicrobial Agents : Azetidin-2-ones, including 4-(furan-2-yl) derivatives, have been utilized in the design of new drug-like molecules with antimicrobial properties. They target specific proteins in various bacteria and have been evaluated for their drug likeness and biological activities (Behera.S et al., 2014).
Synthon for Biologically Important Compounds : Azetidin-2-one is recognized as a useful building block for synthesizing a wide array of organic molecules, including those derived from 4-(furan-2-yl)azetidin-2-one. This utilization taps into the strain energy associated with the beta-lactam skeleton of azetidin-2-ones (Deshmukh et al., 2004).
Antiprotozoal Activity : Certain derivatives of 4-(furan-2-yl)azetidin-2-one have been studied for their antiprotozoal activity. These compounds have shown significant in vitro activity against pathogens like Trypanosoma and Plasmodium falciparum (Ismail et al., 2003).
Antimicrobial Evaluation : Azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. This research is crucial for developing new treatments against resistant microbial strains (Gilani et al., 2016).
Therapeutic Potential : The therapeutic potential of vicinal diaryl azetidin-2-ones, which include 4-(furan-2-yl)azetidin-2-one derivatives, has been explored. These compounds have shown a variety of bioactivities, including antimicrobial, antitubercular, and anti-inflammatory effects (Ghuge & Murumkar, 2018).
Synthesis of Functionalized Azetidines : Research has been conducted on the synthesis of functionalized azetidines using azetidin-2-ones, providing insights into creating novel compounds for various biological applications (Ye, He & Zhang, 2011).
properties
IUPAC Name |
4-(furan-2-yl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUZVINMGOPMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)







![tert-butyl N-(2-{[2-(morpholin-4-yl)ethyl]amino}ethyl)carbamate](/img/structure/B6611567.png)

![tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B6611580.png)
